molecular formula C10H12O2S B8003201 S-4-Methoxy-2-methylphenylthioacetate

S-4-Methoxy-2-methylphenylthioacetate

Cat. No.: B8003201
M. Wt: 196.27 g/mol
InChI Key: LWZXGQGRXGZVBV-UHFFFAOYSA-N
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Description

S-4-Methoxy-2-methylphenylthioacetate is a thioester derivative characterized by a sulfur-containing acetate group (thioacetate) linked to a substituted phenyl ring. The phenyl group is functionalized with a methoxy (-OCH₃) substituent at the 4-position and a methyl (-CH₃) group at the 2-position.

Properties

IUPAC Name

S-(4-methoxy-2-methylphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-7-6-9(12-3)4-5-10(7)13-8(2)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZXGQGRXGZVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)SC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

S-4-Methoxy-2-methylphenylthioacetate serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to create more complex molecules through reactions such as nucleophilic substitution and acylation. The methoxy group enhances the compound's reactivity, making it suitable for further functionalization.

Key Reactions Involving this compound:

  • Nucleophilic Substitution: The thioacetate group can be replaced by various nucleophiles, leading to the formation of thioether derivatives.
  • Acylation Reactions: The compound can participate in acylation reactions, contributing to the synthesis of esters and amides.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential pharmacological properties. The methoxy group is known to influence biological activity, making these compounds candidates for drug development.

Case Study: Anticancer Activity

A study demonstrated that certain analogs of this compound showed promising anticancer activity against specific cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the compound's potential in cancer therapy .

Flavor and Fragrance Industry

This compound is also utilized in the flavor and fragrance sector due to its unique sulfurous aroma profile. It contributes to the sensory characteristics of various food products and fragrances.

Applications in Flavoring:

  • Flavor Enhancer: The compound is used to enhance fruity flavors, particularly in formulations for beverages and confections.
  • Fragrance Component: Its distinctive scent makes it a valuable ingredient in perfumes and scented products.

Mechanism of Action

The mechanism by which S-4-Methoxy-2-methylphenylthioacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares S-4-Methoxy-2-methylphenylthioacetate with compounds sharing functional groups or structural motifs, as derived from available literature.

Comparison with Oxygen Esters

Methyl 2-hydroxyacetate (CAS 96-35-5, ) serves as a relevant oxygen-based ester analog. Key differences include:

Property This compound Methyl 2-hydroxyacetate
Functional Groups Thioester, methoxy, methylphenyl Ester, hydroxy
Molecular Weight Not reported 90.08 g/mol
Hazard Profile Likely higher reactivity (thioester) Irritant; requires inhalation precautions

Thioesters like this compound are generally more reactive than oxygen esters due to weaker C-S bond strength, increasing their utility in synthetic chemistry but necessitating stricter handling protocols.

Comparison with Methoxy-Substituted Aromatics

Compounds such as (E)-3-(4-methoxyphenyl)-2-propenoic acid () highlight the role of methoxy substituents in modulating solubility and bioactivity:

Property This compound (E)-3-(4-Methoxyphenyl)-2-propenoic Acid
Substituent Position 4-methoxy, 2-methyl 4-methoxy
Bioactivity Not studied in evidence Antioxidant, anti-inflammatory potential

However, the thioester in this compound may alter metabolic stability compared to propenoic acid derivatives.

Key Research Findings and Data Gaps

  • Reactivity : Thioesters undergo hydrolysis 10–100× faster than oxygen esters under basic conditions, a critical factor for storage and application .
  • Bioactivity : Methoxy-substituted analogs in exhibit antioxidant properties, but the thioester group’s impact on such activities remains unstudied .

Biological Activity

S-4-Methoxy-2-methylphenylthioacetate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be described by its chemical structure, which features a methoxy group and a thioacetate moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors.

  • Inhibition of Monoacylglycerol Lipase (MAGL) :
    • Recent studies have highlighted the role of MAGL in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). Inhibition of MAGL can lead to increased levels of 2-AG, which has implications for pain management and inflammation reduction .
    • This compound has shown promise as a MAGL inhibitor, potentially offering therapeutic benefits in conditions like neuropathic pain and inflammation .

Biological Activity

The biological effects of this compound have been evaluated in various studies:

  • Anti-inflammatory Effects :
    • In preclinical models, this compound demonstrated significant anti-inflammatory properties. It was able to reduce inflammation in mouse models of acute liver injury and chemotherapy-induced neuropathic pain .
  • Anticancer Activity :
    • The compound's ability to inhibit MAGL may also extend to anticancer applications. Elevated MAGL activity has been associated with aggressive cancer cell phenotypes; thus, its inhibition could impair cancer cell survival and proliferation .

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Neuropathic Pain Model :
    • In a controlled study involving mice subjected to chemotherapy, treatment with this compound resulted in a marked decrease in pain responses compared to untreated controls .
  • Inflammation Model :
    • Another study focused on liver injury models showed that administration of the compound led to reduced inflammatory markers and improved recovery outcomes .

Research Findings

A summary of key findings from recent research on this compound includes:

Study FocusFindings
MAGL InhibitionEffective in increasing 2-AG levels; potential for treating pain and inflammation
Anti-inflammatory ActivitySignificant reduction in inflammatory markers in mouse models
Anticancer PotentialMay impair cancer cell survival by inhibiting MAGL activity

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